molecular formula C20H22O4 B1203495 8-(3,3-Dimethylallyl)spatheliachromene CAS No. 33845-34-0

8-(3,3-Dimethylallyl)spatheliachromene

Cat. No. B1203495
CAS RN: 33845-34-0
M. Wt: 326.4 g/mol
InChI Key: NVMMHCGADVNCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,3-Dimethylallyl)spatheliachromene is a chemical compound with the formula C20H22O4 . It belongs to the class of chromenes . The compound has a net charge of 0, an average mass of 326.387, and a monoisotopic mass of 326.15181 .


Molecular Structure Analysis

The InChI string for 8-(3,3-Dimethylallyl)spatheliachromene is InChI=1S/C20H22O4/c1- 11 (2) 6- 7- 14- 18- 13 (8- 9- 20 (4,5) 24- 18) 17 (22) 16- 15 (21) 10- 12 (3) 23- 19 (14) 16/h6,8- 10,22H,7H2,1- 5H3 . The SMILES string is CC (C)=CCc1c2OC (C) (C)C=Cc2c (O)c2c1oc (C)cc2=O .

Scientific Research Applications

  • Enzyme Characterization and Synthesis : Yamamoto, Senda, and Inoue (2000) studied an enzyme characterized as dimethylallyl diphosphate: naringenin 8-dimethylallyltransferase. This enzyme was found to be specific for (-)-(2S)-naringenin and utilized 3,3-dimethylallyl diphosphate as a prenyl donor, indicating potential applications in enzymatic synthesis and modification of flavonoids, which could be relevant in pharmaceutical and agricultural industries (Yamamoto, H., Senda, M., & Inoue, K., 2000).

  • Chemical Synthesis and Rearrangement : Barron and Mariotte (1994) focused on the synthesis of 8-C-(1,1-dimethylallyl) flavones and 3-methyl flavonols, highlighting the importance of these compounds in synthetic organic chemistry. The methods developed could be useful in the synthesis of complex natural products and pharmaceuticals (Barron, D., & Mariotte, A., 1994).

  • Regioselective Syntheses : Daskiewicz, Bayet, and Barron (2002) designed the first regioselective syntheses of 6-(1,1-dimethylallyl)- and 8-(3,3-dimethylallyl) chrysins. The synthesis process involved Claisen rearrangement and provided access to specific isomers, which could be crucial in the development of compounds with targeted biological activities (Daskiewicz, J., Bayet, C., & Barron, D., 2002).

  • Isolation and Structural Analysis : Zhao et al. (2007) isolated ten 8-(3,3-dimethylallyl)-substituted flavonoid glycosides from the aerial parts of Epimedium koreanum. Their structures were determined using various spectroscopic methods. This research contributes to the understanding of plant secondary metabolites and their potential pharmacological applications (Zhao, H.-Y., Fan, L., Zhou, L., Han, J., & Wang, B.-r., 2007).

properties

CAS RN

33845-34-0

Product Name

8-(3,3-Dimethylallyl)spatheliachromene

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

5-hydroxy-2,2,8-trimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C20H22O4/c1-11(2)6-7-14-18-13(8-9-20(4,5)24-18)17(22)16-15(21)10-12(3)23-19(14)16/h6,8-10,22H,7H2,1-5H3

InChI Key

NVMMHCGADVNCFH-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CC(O3)(C)C)CC=C(C)C

Canonical SMILES

CC1=CC(=O)C2=C(O1)C(=C3C(=C2O)C=CC(O3)(C)C)CC=C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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